Molecular Weight and Lipophilicity Differentiation vs. Dihydroorotic Acid
The target compound possesses an N3-ethyl substituent, resulting in a molecular weight of 186.17 g/mol and a computed XLogP3-AA of -1, compared to the parent dihydroorotic acid (MW 158.11 g/mol, XLogP3-AA -1.3) [1][2]. The +28 Da mass increment and +0.3 log unit lipophilicity shift alter both chromatographic retention and predicted passive membrane permeability.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 186.17 g/mol; XLogP3-AA = -1 (PubChem computed) |
| Comparator Or Baseline | Dihydroorotic acid: MW 158.11 g/mol; XLogP3-AA = -1.3 |
| Quantified Difference | ΔMW = +28.06 g/mol (+17.8%); ΔXLogP3-AA = +0.3 log units |
| Conditions | Computed by PubChem 2.1 (XLogP3 3.0) based on 2D structure |
Why This Matters
A 0.3 log unit increase in lipophilicity can measurably affect octanol-water partitioning and passive membrane permeability predictions, making the target compound a more lipophilic alternative for cell-based assays or prodrug design where enhanced membrane transit is required.
- [1] PubChem Compound Summary for CID 13205028, 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/89985-44-4 View Source
- [2] PubChem Compound Summary for CID 439388, Dihydroorotic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/439388 View Source
